Enhanced Lipophilicity (LogP) Distinguishes 2,2-Diethylbutanal from Lower Homologs for Non-Polar Solvent and Membrane Partitioning
The octanol-water partition coefficient (LogP) for 2,2-diethylbutanal is significantly higher than that of 2-ethylbutanal and 2,2-dimethylbutanal. This difference is a direct consequence of the increased alkyl substitution on the alpha-carbon. A higher LogP value translates to greater lipophilicity, which can be a critical parameter in sample preparation, chromatographic method development, and the design of lipophilic pharmacophores. [1][2]
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.73 [1] / 2.40 [2] |
| Comparator Or Baseline | 2-Ethylbutanal: 1.78 (ACD/Labs predicted) ; 2,2-Dimethylbutanal: 1.60 (ACD/Labs predicted) |
| Quantified Difference | ΔLogP of +0.95 to +1.13 over 2-ethylbutanal |
| Conditions | ACD/Labs Percepta prediction module; SIELC experimental data. |
Why This Matters
A higher LogP value directly impacts a compound's partitioning in biphasic systems, affecting extraction efficiency, reversed-phase HPLC retention, and potential bioavailability.
- [1] 2,2-Diethylbutanal. SIELC Technologies. https://sielc.com/22-diethylbutanal View Source
- [2] 2,2-二乙基丁醛. ChemSrc. https://m.chemsrc.com/cas/26254-89-7_604927.html View Source
